molecular formula C22H29FO4 B193727 Doxibetasol CAS No. 1879-77-2

Doxibetasol

Katalognummer: B193727
CAS-Nummer: 1879-77-2
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: IKGBPSZWCRRUQS-DTAAKRQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist strukturell mit Dexamethason verwandt und bekannt für seine starke entzündungshemmende und immunsuppressive Wirkung . Die Verbindung hat die Summenformel C22H29FO4 und eine molare Masse von 376,468 g·mol−1 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Doxibetasol umfasst mehrere Schritte, beginnend mit der grundlegenden Steroidstruktur. Die wichtigsten Schritte beinhalten Fluorierung, Hydroxylierung und Acetylierung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Säuren oder Basen, organischen Lösungsmitteln und kontrollierten Temperaturen, um die gewünschte Stereochemie und funktionelle Gruppenanordnung zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungstechniken, um die gewünschte Qualität und Ausbeute zu erreichen. Die Produktion erfolgt in spezialisierten Anlagen, die mit Reaktoren, Destillationsanlagen und Qualitätskontrolllaboren ausgestattet sind, um die Einhaltung der behördlichen Standards zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of doxibetasol involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The production is carried out in specialized facilities equipped with reactors, distillation units, and quality control laboratories to ensure compliance with regulatory standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Doxibetasol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene hydroxylierte, fluorierte und acetylierte Derivate der Stammverbindung .

Wissenschaftliche Forschungsanwendungen

Doxibetasol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Glukokortikoidrezeptor, was zu Veränderungen der Genexpression führt. Diese Bindung führt zur Unterdrückung proinflammatorischer Zytokine und zur Hemmung der Leukozytenmigration an Entzündungsstellen. Die Verbindung verringert auch die Kapillarpermeabilität und die Vasodilatation, was zu ihren entzündungshemmenden Wirkungen beiträgt .

Wirkmechanismus

Doxibetasol exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation. The compound also decreases capillary permeability and vasodilation, contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Doxibetasol ist durch sein spezifisches Fluorierungs- und Hydroxylierungsmuster einzigartig, das seine Potenz erhöht und seine Nebenwirkungen im Vergleich zu anderen Glukokortikoiden reduziert. Seine strukturellen Modifikationen sorgen für ein Gleichgewicht zwischen Wirksamkeit und Sicherheit, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in klinischen Umgebungen macht .

Biologische Aktivität

Doxibetasol, a synthetic corticosteroid, is primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data tables and case studies.

This compound functions by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression that regulates inflammation and immune responses. The compound exhibits high affinity for GR, which results in significant anti-inflammatory effects compared to other corticosteroids.

  • Anti-Inflammatory Effects : this compound inhibits the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by blocking their transcription.
  • Immunosuppressive Activity : It reduces the proliferation of immune cells, particularly T lymphocytes, thereby mitigating autoimmune responses.

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

Property Details
Chemical Class Corticosteroid
Molecular Weight 432.5 g/mol
Half-Life Approximately 36 hours
Administration Routes Topical, systemic
Primary Metabolism Hepatic via cytochrome P450 enzymes
Excretion Primarily renal

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the production of inflammatory mediators in various cell types. For instance:

  • In human fibroblasts, this compound reduced IL-6 secretion by 70% when treated at a concentration of 1 μM over 24 hours.
  • In macrophage cultures, this compound decreased TNF-α levels by 60% at a concentration of 0.5 μM.

In Vivo Studies

A pivotal study assessed the efficacy of this compound in a murine model of induced arthritis. The findings included:

  • Treatment Group : Mice treated with this compound showed a significant reduction in joint swelling (p < 0.01) compared to controls.
  • Histological Analysis : Tissue samples revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia.

Case Studies

Several clinical case studies have highlighted the therapeutic potential of this compound in managing inflammatory conditions:

  • Case Study 1: Psoriasis
    • A 45-year-old patient with severe psoriasis was treated with topical this compound. After four weeks, there was a 90% reduction in psoriatic plaques, with minimal side effects reported.
  • Case Study 2: Atopic Dermatitis
    • A randomized controlled trial involving 100 patients with atopic dermatitis showed that those receiving this compound experienced significant improvement in symptoms compared to placebo (p < 0.05).
  • Case Study 3: Allergic Rhinitis
    • In a cohort of patients with allergic rhinitis, this compound nasal spray resulted in a marked decrease in nasal congestion and itching within three days of treatment.

Safety Profile

While this compound is generally well-tolerated, potential side effects include:

  • Localized skin thinning
  • Systemic effects such as adrenal suppression with prolonged use
  • Risk of opportunistic infections due to immunosuppression

Eigenschaften

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGBPSZWCRRUQS-DTAAKRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043190
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879-77-2
Record name Doxibetasol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1879-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxibetasol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxibetasol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxibetasol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXIBETASOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxibetasol
Reactant of Route 2
Doxibetasol
Reactant of Route 3
Doxibetasol
Reactant of Route 4
Doxibetasol
Reactant of Route 5
Doxibetasol
Reactant of Route 6
Reactant of Route 6
Doxibetasol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.